molecular formula C20H29NO B4949335 6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B4949335
M. Wt: 299.4 g/mol
InChI Key: NHOARSVYIQSHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, also known as Epibatidine, is a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound has gained significant attention due to its unique pharmacological properties, particularly its ability to bind to nicotinic acetylcholine receptors (nAChRs) with high affinity.

Mechanism of Action

6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane binds to nAChRs with high affinity, particularly to the α4β2 subtype. This interaction leads to the activation of the receptor, which results in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. The activation of nAChRs also leads to the modulation of intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate neurotransmitter release, particularly dopamine, which is involved in the reward pathway. This compound has also been shown to affect synaptic plasticity, which is important for learning and memory. Furthermore, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in lab experiments is its high affinity for nAChRs, which allows for the precise modulation of neurotransmitter release. Furthermore, this compound has a relatively long half-life, which allows for sustained effects. However, one of the main limitations of using this compound in lab experiments is its high toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. One potential direction is the development of derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the role of this compound in the treatment of neurological disorders, particularly Alzheimer's disease and schizophrenia. Furthermore, the potential use of this compound in drug addiction treatment warrants further investigation. Overall, this compound is a promising compound with significant potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can be synthesized through several methods, including total synthesis and semi-synthesis. The total synthesis of this compound involves the construction of the molecule from simple starting materials, while the semi-synthesis approach involves the modification of a natural precursor. One of the most successful total syntheses of this compound was reported by Kuehne and coworkers in 1993, which involves a 16-step reaction sequence starting from p-methoxyphenylacetic acid. The semi-synthesis approach involves the modification of the natural precursor, 2,6-dimethylaniline, which can be isolated from the skin of Epipedobates tricolor.

Scientific Research Applications

6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and neurological disorders. Studies have shown that this compound exhibits potent analgesic effects, which are mediated by its interaction with nAChRs. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential use in drug addiction treatment, as it can modulate dopamine release in the brain.

Properties

IUPAC Name

1,3,3-trimethyl-6-[(2-prop-2-enoxyphenyl)methyl]-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-5-10-22-18-9-7-6-8-16(18)13-21-15-20(4)12-17(21)11-19(2,3)14-20/h5-9,17H,1,10-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOARSVYIQSHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=CC=CC=C3OCC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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